An In-depth Technical Guide to the Physicochemical Properties of trans-3-Hexenoic Acid
An In-depth Technical Guide to the Physicochemical Properties of trans-3-Hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of trans-3-hexenoic acid. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data, detailed experimental methodologies, and relevant biological context.
Chemical Identity and Structure
trans-3-Hexenoic acid, also known as (E)-3-Hexenoic acid, is an unsaturated short-chain fatty acid. Its structure consists of a six-carbon chain with a carboxylic acid functional group and a double bond between the third and fourth carbon atoms in the trans configuration.
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IUPAC Name: (3E)-Hex-3-enoic acid
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Molecular Formula: C₆H₁₀O₂
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CAS Number: 1577-18-0
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of trans-3-hexenoic acid.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless to light yellow, clear liquid | [2] |
| Melting Point | 11-12 °C | [3] |
| Boiling Point | 118-119 °C at 22 mmHg | [3] |
| Density | 0.963 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.44 | [3] |
| Flash Point | 113 °C (closed cup) |
Table 2: Solubility and Partitioning
| Property | Value | Reference(s) |
| Water Solubility | Limited/Slightly soluble | [4] |
| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents | [4] |
| LogP (estimated) | 1.4273 | [5] |
Table 3: Acidity
| Property | Value (Estimated) | Reference(s) |
| pKa | ~4.8 | [6] |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of carboxylic acids like trans-3-hexenoic acid.
3.1. Determination of Melting Point (Capillary Method)
This method is suitable for organic compounds that are solid at or near room temperature. Since trans-3-hexenoic acid has a melting point of 11-12 °C, this procedure would be conducted under cooled conditions.
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Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, cooling bath.
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Procedure:
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A small amount of the solidified trans-3-hexenoic acid is introduced into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus, which is cooled below the expected melting point.
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The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the melting point.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8][9]
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Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a pure compound.[8]
3.2. Determination of Boiling Point (Distillation Method)
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Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
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Procedure:
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A sample of trans-3-hexenoic acid is placed in the distillation flask along with boiling chips.
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The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.
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The liquid is heated gently.
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The temperature is recorded when the liquid begins to boil and a steady condensation is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.[10]
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For vacuum distillation (as indicated in the data table), the procedure is the same, but the apparatus is connected to a vacuum source, and the pressure is monitored with a manometer.
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3.3. Determination of pKa (Potentiometric Titration)
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Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and stir bar.
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Reagents: Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), deionized water, and a sample of trans-3-hexenoic acid.
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Procedure:
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A known quantity of trans-3-hexenoic acid is dissolved in a known volume of deionized water.
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The pH electrode is calibrated and placed in the solution.
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The solution is titrated with the standardized NaOH solution, adding small increments of the titrant.
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The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.
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The titration is continued past the equivalence point.
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A titration curve is generated by plotting the pH versus the volume of NaOH added.
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The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point is then found.
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The pH at the half-equivalence point is equal to the pKa of the acid.[11][12]
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3.4. Determination of Solubility
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Procedure (Qualitative):
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To separate test tubes, add a small amount of trans-3-hexenoic acid.
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Add a few milliliters of the solvent to be tested (e.g., water, ethanol, chloroform) to each test tube.
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Agitate the tubes and observe whether the acid dissolves. For immiscible solvents like water, the formation of a separate layer indicates insolubility.[13]
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Procedure (Quantitative - Turbidimetric Method):
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A series of solutions with increasing concentrations of trans-3-hexenoic acid in the aqueous medium are prepared.
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The turbidity of each solution is measured using a turbidimeter.
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A plot of turbidity versus concentration will show a sharp increase at the point where the solubility limit is exceeded and a separate phase begins to form.[14]
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3.5. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of a carboxylic acid like trans-3-hexenoic acid will show a characteristic broad singlet for the acidic proton of the carboxyl group, typically in the range of 10-13 ppm.[15] Other signals will correspond to the protons on the carbon chain, with their chemical shifts and splitting patterns providing structural information.
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¹³C NMR: The carbon of the carboxyl group typically appears in the range of 165-185 ppm.[16]
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Mass Spectrometry (MS):
Biological Activity and Signaling Pathways
While specific signaling pathways for trans-3-hexenoic acid are not extensively documented, as a short-chain unsaturated fatty acid, it is likely to interact with pathways known to be modulated by this class of molecules. Short-chain fatty acids (SCFAs) are known to act as signaling molecules, primarily through G-protein coupled receptors (GPCRs) such as Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and FFAR2 (GPR43).[18] They can also influence inflammatory pathways such as NF-κB.
4.1. Representative Signaling Pathway: FFAR1 (GPR40) Activation
FFAR1 is a GPCR that is activated by medium to long-chain fatty acids, and also to some extent by shorter unsaturated fatty acids, leading to various cellular responses, most notably the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells.
4.2. Experimental Workflow for Investigating Signaling
A general workflow to investigate the effect of trans-3-hexenoic acid on a specific signaling pathway, such as NF-κB activation in immune cells, is outlined below.
This guide provides a foundational understanding of the physicochemical properties of trans-3-hexenoic acid, essential for its application in research and development. The provided experimental protocols offer a starting point for the precise characterization of this and similar molecules, while the exploration of potential biological activities opens avenues for further investigation into its therapeutic potential.
References
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- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 5. Oral Signals of Short and Long Chain Fatty Acids: Parallel Taste Pathways to Identify Microbes and Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Short-Chain Fatty Acids (SCFAs) Modulate the Hepatic Glucose and Lipid Metabolism of Coilia nasus via the FFAR/AMPK Signaling Pathway In Vitro | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
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- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Short-Chain Fatty Acid Receptors and Cardiovascular Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
